molecular formula C10H11BrO B050428 1-Bromo-4-phenylbutan-2-one CAS No. 31984-10-8

1-Bromo-4-phenylbutan-2-one

Cat. No.: B050428
CAS No.: 31984-10-8
M. Wt: 227.1 g/mol
InChI Key: APAZZDBYJISGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-phenylbutan-2-one is an organic compound with the molecular formula C10H11BrO. It is a colorless liquid used as a reagent in organic synthesis. This compound is a versatile intermediate that has been utilized in various applications, including the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-phenylbutan-2-one can be synthesized through several methods. One common method involves the bromination of 4-phenylbutan-2-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine being added dropwise to a solution of 4-phenylbutan-2-one in an inert solvent like dichloromethane .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-phenylbutan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

    Substitution: Formation of new compounds with different functional groups.

    Reduction: Formation of 1-bromo-4-phenylbutan-2-ol.

    Oxidation: Formation of 1-bromo-4-phenylbutanoic acid.

Scientific Research Applications

1-Bromo-4-phenylbutan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its role in the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-4-phenylbutan-2-one involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. The bromine atom can be displaced by nucleophiles, leading to the formation of new bonds and functional groups. The carbonyl group can undergo various transformations, including reduction and oxidation, contributing to the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

    1-Bromo-4-phenylbutane: Lacks the carbonyl group, making it less reactive in certain chemical reactions.

    4-Bromo-1-phenylbutan-2-one: Similar structure but with the bromine atom in a different position, leading to different reactivity and applications.

    1-Chloro-4-phenylbutan-2-one: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and chemical properties.

Uniqueness: 1-Bromo-4-phenylbutan-2-one is unique due to the presence of both a bromine atom and a carbonyl group, which allows it to participate in a wide range of chemical reactions. Its versatility as an intermediate in organic synthesis makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-bromo-4-phenylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAZZDBYJISGLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504234
Record name 1-Bromo-4-phenylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31984-10-8
Record name 1-Bromo-4-phenylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A freshly prepared solution of bromine (258.9 g) in methanol (600 mL) was added dropwise during 1 h 20 min to a stirred solution of benzylacetone (222.3 g) in methanol (600 mL) at 7-10° C. An exothermic reaction took place, and to maintain the necessary temperature (7-10° C.), the flask should be immersed in a ice-water bath. When orange-red color of bromine disappeared, water (1500 mL) was added to the mixture and the obtained mixture was stirred overnight. The organic layer (on the bottom) was separated, water phase was extracted with dichloromethane (2×600 mL). The combined organic layers were dried over sodium sulfate, filtered and evaporated under reduced pressure. The oily residue was dissolved in hexane (2500 mL) and the obtained solution was kept overnight at −10° C. Precipitated fine crystals (needles) were filtered off, washed on filter with cold hexane, dried under reduced pressure at room temperature to give 1-bromo-4-phenyl-2-butanone (213.0 g, 63% yield), mp 39-40° C. 1H NMR (CDCl3) δ 2.95-3.00 (m, 4H); 3.83 (s, 2H); 7.16-7.30 (m, 5H).
Quantity
258.9 g
Type
reactant
Reaction Step One
Quantity
222.3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 0° C. solution of the crude product from Step A (12.89 grams; dry dichloromethane; 150 mL) was treated dropwise with 48% HBr (36.0 mL). When outgassing ceased, the solution was warmed to ambient temperature. After 15 minutes, the reaction was partitioned (isopropyl acetate and water), washed twice with water and dried (magnesium sulfate). Filtration and evaporation furnished the title compound as an oil which crystallized on standing,
Name
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-phenylbutan-2-one
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-phenylbutan-2-one
Reactant of Route 3
Reactant of Route 3
1-Bromo-4-phenylbutan-2-one
Reactant of Route 4
Reactant of Route 4
1-Bromo-4-phenylbutan-2-one
Reactant of Route 5
Reactant of Route 5
1-Bromo-4-phenylbutan-2-one
Reactant of Route 6
1-Bromo-4-phenylbutan-2-one
Customer
Q & A

Q1: What is the significance of 1-bromo-4-phenylbutan-2-one in the synthesis of benzo[4,5]cyclohepta[1,2-b]pyrrole and benzo[5,6]cyclohepta[1,2-f]pyrrolizidine derivatives?

A: this compound serves as a crucial starting material in the multi-step synthesis of specific pyrrole acetic acid derivatives, which are precursors to the target benzo[4,5]cyclohepta[1,2-b]pyrrole and benzo[5,6]cyclohepta[1,2-f]pyrrolizidine systems []. The bromine atom provides a reactive site for further chemical transformations, ultimately leading to the formation of the desired polycyclic structures.

Q2: Can you provide an example of a specific reaction involving this compound in this context?

A: The paper describes the reaction of this compound with methyl N-methylformimidate to synthesize a key α-methylaminoketone intermediate []. This intermediate is then further utilized in the synthetic pathway towards the final heterocyclic compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.